(3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone
CAS No.:
Cat. No.: VC19947920
Molecular Formula: C10H12INO2S
Molecular Weight: 337.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12INO2S |
|---|---|
| Molecular Weight | 337.18 g/mol |
| IUPAC Name | (3-hydroxypiperidin-1-yl)-(5-iodothiophen-3-yl)methanone |
| Standard InChI | InChI=1S/C10H12INO2S/c11-9-4-7(6-15-9)10(14)12-3-1-2-8(13)5-12/h4,6,8,13H,1-3,5H2 |
| Standard InChI Key | IKORWGXNMVPRGO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)C(=O)C2=CSC(=C2)I)O |
Introduction
The compound (3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone is a synthetic organic molecule that combines a hydroxypiperidine moiety with an iodinated thiophene ring through a methanone linkage. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be influenced by the presence of both the piperidine and thiophene rings, known for their roles in various pharmaceuticals.
Synthesis
The synthesis of (3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone would typically involve a multi-step process. A common approach might include:
-
Preparation of Starting Materials: Synthesis or procurement of 3-hydroxypiperidine and 5-iodothiophene-3-carboxylic acid.
-
Activation of the Carboxylic Acid: Conversion of the carboxylic acid into an activated form, such as an acid chloride.
-
Coupling Reaction: Reaction of the activated acid with 3-hydroxypiperidine to form the desired methanone.
| Step | Description |
|---|---|
| 1 | Preparation of starting materials |
| 2 | Activation of the carboxylic acid |
| 3 | Coupling reaction to form the methanone |
Potential Biological Activities
Piperidine and thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.
-
Piperidine Derivatives: Often used in central nervous system drugs due to their ability to cross the blood-brain barrier.
-
Thiophene Derivatives: Known for their role in various pharmaceuticals, including antihistamines and antipsychotics.
Given the structure of (3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone, it may exhibit biological activities similar to those of related compounds, although specific data is not available.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume